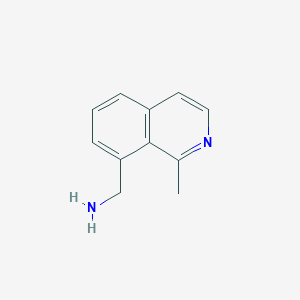

(1-Methylisoquinolin-8-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylisoquinolin-8-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-11-9(5-6-13-8)3-2-4-10(11)7-12/h2-6H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPINQEFQTOZHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CC=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methylisoquinolin 8 Yl Methanamine

Strategies for the Construction of the 1-Methylisoquinoline (B155361) Scaffold

The formation of the 1-methylisoquinoline core is a critical first phase in the synthesis of (1-methylisoquinolin-8-yl)methanamine. A variety of synthetic methods, ranging from historical name reactions to modern transition-metal-catalyzed processes, can be employed to construct this heterocyclic framework.

Classical and Modern Approaches to Methylated Isoquinoline (B145761) Core Synthesis

Classical methods for isoquinoline synthesis have long been the cornerstone of heterocyclic chemistry. The Bischler-Napieralski reaction , for instance, involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline (B110456), which can then be dehydrogenated to the corresponding isoquinoline. pharmaguideline.com To obtain a 1-methylisoquinoline, the starting β-phenylethylamine would need to be acylated with an acetyl group. pharmaguideline.com

Another foundational method is the Pictet-Spengler reaction , which condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. wikipedia.org Subsequent oxidation would be required to arrive at the aromatic isoquinoline core. For the synthesis of a 1-methylisoquinoline, acetaldehyde (B116499) would be the appropriate carbonyl compound. The Pictet-Spengler reaction is particularly effective when the phenyl ring of the β-phenylethylamine is activated with electron-donating groups. pharmaguideline.com

More contemporary approaches often utilize transition-metal catalysis to achieve the synthesis of isoquinoline derivatives with high efficiency and functional group tolerance. bohrium.com Rhodium(III)-catalyzed C-H activation and annulation of N-chloroimines with alkenes has been demonstrated as a mild and efficient method for assembling isoquinoline derivatives. acs.org This strategy offers a direct route to functionalized isoquinolines from readily available starting materials. acs.org Similarly, palladium-catalyzed C-H activation/annulation reactions have been developed for the synthesis of isoquinolinones, which can be further modified to yield isoquinolines. mdpi.com These modern techniques often provide advantages in terms of substrate scope and reaction conditions over the classical methods. bohrium.commdpi.com

| Synthetic Method | Description | Key Reactants | Reference |

| Bischler-Napieralski Reaction | Cyclization of an acylated β-phenylethylamine followed by dehydrogenation. | N-acetyl-β-phenylethylamine | pharmaguideline.com |

| Pictet-Spengler Reaction | Condensation of a β-phenylethylamine with an aldehyde, followed by cyclization and oxidation. | β-phenylethylamine, Acetaldehyde | wikipedia.org |

| Rh(III)-Catalyzed C-H Annulation | Annulation of N-chloroimines with alkenes under mild conditions. | N-chloroimines, Alkenes | acs.org |

| Palladium-Catalyzed C-H Annulation | C-H activation and annulation to form isoquinolinone precursors. | N-methoxy benzamides, 2,3-allenoic acid esters | mdpi.com |

Regioselective Functionalization of Isoquinoline Ring Systems

Achieving the desired substitution pattern on the isoquinoline scaffold is crucial. Regioselective functionalization allows for the introduction of various groups at specific positions of the ring system. While direct functionalization of the parent isoquinoline can be challenging due to competing reactive sites, modern catalytic methods have enabled greater control.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective modification of heterocyclic compounds. mdpi.com For isoquinolines, directing groups can be employed to guide the catalyst to a specific C-H bond. For instance, rhodium(III)-catalyzed reactions have been utilized for the regioselective C8-alkenylation of isoquinolones. chemrxiv.org While the target molecule is not an isoquinolone, this demonstrates the feasibility of targeting the C8 position. Mechanistic studies suggest the formation of a five-membered rhodacycle as a key intermediate in the C8-functionalization of quinoline (B57606) N-oxides, a strategy that could potentially be adapted for isoquinolines. acs.org

Introduction of the 8-Methanamine Moiety

Once the 1-methylisoquinoline scaffold is in place, the next critical step is the introduction of the methanamine group at the C8 position. This can be approached through either direct amination or by installing a precursor group that can be subsequently converted to the desired methanamine.

Targeted Amination Reactions at the C8 Position

Direct amination at the C8 position of a pre-formed 1-methylisoquinoline is a challenging transformation. Nucleophilic aromatic substitution on the isoquinoline ring is generally difficult, especially on the benzene (B151609) portion, unless activated by electron-withdrawing groups. thieme-connect.de However, transition-metal-catalyzed C-H amination reactions could offer a potential route. For example, cobalt(III)-catalyzed C-H/N-H bond functionalization has been used for the synthesis of 1-aminoisoquinolines. organic-chemistry.org While this example targets the C1 position, it highlights the potential of C-H activation for amination.

A more plausible strategy would involve the synthesis of an 8-halo-1-methylisoquinoline, which could then undergo a nucleophilic substitution or a metal-catalyzed cross-coupling reaction with an amine equivalent. For instance, 8-chloro-5-nitroisoquinoline (B597098) has been shown to react efficiently with methylamine. thieme-connect.de This suggests that an 8-halo-1-methylisoquinoline could potentially be a key intermediate.

Another approach could be the use of a directing group to facilitate C8 amination. Rhodium(III)-catalyzed C-H activation has been successfully employed for the regioselective C8-amidation of quinoline N-oxides, which could be a viable strategy for the isoquinoline system as well. acs.org The resulting amide could then be reduced to the desired amine.

Reductive Pathways for the Methanamine Formation

An alternative and often more practical approach to introducing the methanamine group is through the reduction of a suitable precursor functional group at the C8 position. A common strategy involves the introduction of a cyano group, which can then be reduced to an aminomethyl group. The synthesis of an 8-cyano-1-methylisoquinoline could potentially be achieved through methods such as the Rosenmund-von Braun reaction on an 8-halo-1-methylisoquinoline or through Sandmeyer reaction of an 8-amino-1-methylisoquinoline. Subsequent reduction of the nitrile, for example with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield the target this compound.

Another reductive pathway could involve the formation of an 8-carboxamide or an 8-aldehyde. The 8-carboxamide could be reduced to the amine, while the 8-aldehyde could undergo reductive amination. The synthesis of aldehydes on the isoquinoline ring has been demonstrated, for instance, through rhodium-catalyzed reactions of isoquinolones with methoxyallene. chemrxiv.org

| Precursor Group at C8 | Conversion Method | Reagents | Product |

| Cyano (-CN) | Reduction | LiAlH4 or H2/Catalyst | Methanamine (-CH2NH2) |

| Carboxamide (-CONH2) | Reduction | LiAlH4 | Methanamine (-CH2NH2) |

| Aldehyde (-CHO) | Reductive Amination | NH3, Reducing Agent (e.g., NaBH3CN) | Methanamine (-CH2NH2) |

| Nitro (-NO2) | Reduction | H2/Catalyst or Sn/HCl | Amine (-NH2) |

It is important to note that the reduction of a nitro group would yield an amino group directly attached to the ring, which would then require an additional step to be converted to a methanamine. For example, the synthesis of 7-methyl-8-nitroquinoline (B1293703) has been reported, which could serve as a model for the synthesis of the corresponding isoquinoline derivative. brieflands.com

Advanced Synthetic Techniques and Catalysis in Isoquinoline Chemistry

The field of isoquinoline synthesis is continually evolving, with the development of new catalytic systems and synthetic strategies. bohrium.com Transition metal catalysis, in particular, has revolutionized the construction and functionalization of this heterocyclic scaffold. bohrium.com Catalysts based on rhodium, palladium, ruthenium, cobalt, and copper have all been employed in the synthesis of isoquinoline derivatives. bohrium.commdpi.com These catalysts enable domino processes that can build complex molecular architectures from simple starting materials in an efficient and atom-economical manner. bohrium.com

Furthermore, organocatalysis has also emerged as a powerful tool in isoquinoline chemistry. For example, chiral phosphoric acids have been used to catalyze the enantioselective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines. acs.org While not directly applicable to the synthesis of an achiral target like this compound, this highlights the growing importance of organocatalysis in this area.

The development of catalyst-free, "green" synthetic processes is another area of active research. bohrium.com These methods often utilize water as a solvent and avoid the use of toxic reagents and catalysts, offering a more environmentally benign approach to isoquinoline synthesis. bohrium.com

Transition Metal-Catalyzed Methodologies for Isoquinoline Derivative Synthesis

Transition metal catalysis has become a cornerstone in the synthesis of isoquinoline frameworks, offering efficient and atom-economical routes. researchgate.net These methods often rely on the activation of C-H bonds, facilitating the annulation of various coupling partners to form the heterocyclic ring.

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool for isoquinoline synthesis. organic-chemistry.orgresearchgate.net For instance, the reaction of N-chloroimines with alkenes under Rh(III) catalysis provides a mild and efficient route to isoquinoline derivatives. researchgate.net This method avoids the need for high temperatures and external oxidants, demonstrating broad substrate compatibility. researchgate.net Another notable rhodium-catalyzed approach involves the condensation of aryl ketones with hydroxylamine, followed by C-H bond activation and cyclization with an internal alkyne, allowing for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.orgresearchgate.net

Palladium-catalyzed reactions have also been extensively explored for isoquinoline synthesis. organic-chemistry.org These methodologies often involve the coupling of pre-functionalized starting materials, such as ortho-haloaryl aldehydes or ketones, with alkynes or other coupling partners. organic-chemistry.org For example, a sequential coupling-imination-annulation reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation provides a versatile route to various substituted isoquinolines. organic-chemistry.org

Copper-catalyzed reactions offer a cost-effective alternative for the synthesis of isoquinolines. A copper-catalyzed cascade reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds has been shown to produce a wide range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org

Table 1: Comparison of Transition Metal-Catalyzed Methods for Isoquinoline Synthesis

| Catalyst System | Starting Materials | Key Features | Reference |

| Rh(III) | N-chloroimines and alkenes | Mild conditions, oxidant-free | researchgate.net |

| Rh(III) | Aryl ketones, hydroxylamine, and internal alkynes | Three-component, rapid assembly | organic-chemistry.orgresearchgate.net |

| Pd(0)/Pd(II) | ortho-bromoarylaldehydes and terminal alkynes | Microwave-assisted, versatile | organic-chemistry.org |

| Cu(I) | 2-haloaryloxime acetates and active methylene compounds | High chemo- and regioselectivity | organic-chemistry.org |

C(sp3)–H Activation in Methylated Isoquinoline Synthesis

The direct functionalization of C(sp3)–H bonds is a highly attractive strategy for the synthesis of complex molecules from simple precursors. In the context of this compound synthesis, the activation of the C-H bonds of a methyl group on the isoquinoline precursor is a key step. The nitrogen atom in the isoquinoline ring can act as a directing group, facilitating the selective activation of the C-H bonds at the C8-methyl group. nih.gov

Transition metal-catalyzed C(sp3)–H activation has been successfully applied to 8-methylquinolines, providing a strong precedent for its application to 8-methylisoquinolines. nih.gov For example, Ru(II)-catalyzed amidation of 8-methylquinolines with azides has been developed to produce quinolin-8-ylmethanamines. researchgate.net This reaction proceeds via a C(sp3)–H bond intermolecular amidation under mild conditions and in good yields. researchgate.net It is conceivable that a similar strategy could be employed for the synthesis of this compound from 1,8-dimethylisoquinoline.

The general mechanism for such a transformation involves the formation of a cyclometalated intermediate, where the transition metal coordinates to the nitrogen of the isoquinoline and activates a C-H bond of the 8-methyl group. This is followed by the reaction with an aminating agent to form the desired product.

Multicomponent Reaction Strategies for Diverse Isoquinoline Structures

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netquimicaorganica.org MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds. researchgate.netquimicaorganica.org

Several MCRs have been developed for the synthesis of the isoquinoline core. For instance, a three-component reaction involving the condensation of aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), provides a rapid route to multisubstituted isoquinolines. organic-chemistry.orgresearchgate.net Another example is a copper(I)-catalyzed three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which yields densely functionalized isoquinolines. organic-chemistry.org

While a direct MCR for the synthesis of this compound has not been reported, it is plausible that a carefully designed MCR could assemble a precursor that can be readily converted to the target molecule. The challenge lies in designing the starting materials to ensure the correct placement of the methyl group at C1 and a suitable functional group at C8 that can be converted to a methanamine.

Control of Selectivity in this compound Synthesis

Achieving the desired substitution pattern in polysubstituted heterocycles like this compound requires precise control over the regiochemistry and, in the case of chiral analogs, the stereochemistry of the synthetic transformations.

Regiochemical Control in Ring Functionalization

The regioselectivity of functionalization on the isoquinoline ring is influenced by the electronic properties of the existing substituents and the reaction conditions. The synthesis of an 8-substituted isoquinoline, particularly with an additional substituent at C1, presents a significant challenge due to the multiple reactive sites on the isoquinoline nucleus.

In transition metal-catalyzed C-H functionalization, the regioselectivity is often governed by the directing group. For the synthesis of 8-substituted isoquinolines, a directing group at a position that favors C8 functionalization is crucial. For instance, in the synthesis of 1,8-disubstituted tetrahydroisoquinolines, a directed ortho-lithiation strategy has been employed. mdpi.com

The inherent reactivity of the isoquinoline ring also plays a role. Electrophilic substitution on the isoquinoline ring generally occurs at the C5 and C8 positions, while nucleophilic substitution is favored at the C1 position. The presence of a methyl group at C1 would further influence the regioselectivity of subsequent reactions.

Enantioselective Synthesis of Chiral Isoquinoline Methanamine Analogs

The development of enantioselective methods for the synthesis of chiral isoquinoline alkaloids is a mature field, driven by the prevalence of these scaffolds in natural products and pharmaceuticals. harvard.edu These methods can be adapted for the synthesis of chiral analogs of this compound, should the methanamine group or another substituent introduce a stereocenter.

Asymmetric synthesis of isoquinoline alkaloids often relies on one of two main strategies: the use of chiral auxiliaries or chiral catalysts. harvard.edu

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule into the synthetic route to direct the stereochemical outcome of a key reaction. The auxiliary is then removed in a subsequent step.

Chiral catalysis , on the other hand, employs a chiral catalyst to induce enantioselectivity in a reaction. This approach is often more atom-economical as the chiral information is transferred catalytically. A variety of chiral ligands and catalysts have been developed for the enantioselective synthesis of tetrahydroisoquinolines, which are common precursors to more complex isoquinoline alkaloids. harvard.edu

For instance, the enantioselective reduction of a 3,4-dihydroisoquinoline intermediate is a common strategy to introduce a stereocenter at the C1 position. harvard.edu If a chiral center were to be introduced at the benzylic position of the methanamine group at C8, enantioselective methods for the amination of C-H bonds could be explored.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methylisoquinolin 8 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (1-Methylisoquinolin-8-yl)methanamine, ¹H and ¹³C NMR, in conjunction with two-dimensional techniques, would provide a complete picture of the proton and carbon frameworks and their interconnections.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The isoquinoline (B145761) ring system, with its specific substitution pattern, will give rise to a series of aromatic proton signals. The protons on the benzene (B151609) portion of the isoquinoline ring (H-4, H-5, H-6, and H-7) are anticipated to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The coupling patterns (doublets, triplets, or doublets of doublets) and coupling constants (J-values) will be critical in assigning these protons to their specific positions.

The methyl group at the C-1 position is expected to produce a sharp singlet in the upfield region, likely around δ 2.5-3.0 ppm. The methylene (B1212753) protons of the methanamine group at C-8 (-CH₂NH₂) would likely appear as a singlet or a broadened signal, depending on the solvent and concentration, in the range of δ 3.8-4.5 ppm. The amine protons (-NH₂) themselves are often broad and their chemical shift is highly variable, depending on factors like solvent, temperature, and concentration; they may also exchange with deuterium (B1214612) in deuterated solvents, leading to the disappearance of their signal.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.0-7.5 | d | 5-7 |

| H-4 | 7.5-8.0 | d | 5-7 |

| H-5 | 7.5-8.0 | d | 7-9 |

| H-6 | 7.2-7.7 | t | 7-9 |

| H-7 | 7.8-8.3 | d | 7-9 |

| 1-CH₃ | 2.5-3.0 | s | - |

| 8-CH₂NH₂ | 3.8-4.5 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 unique carbon atoms in the structure. The carbon atoms of the isoquinoline ring will resonate in the aromatic region (δ 120-160 ppm). The quaternary carbons, such as C-1, C-8, C-4a, and C-8a, will typically show weaker signals compared to the protonated carbons.

The methyl carbon (1-CH₃) is expected to appear at the most upfield position, likely in the range of δ 15-25 ppm. The methylene carbon of the methanamine group (8-CH₂) would be found in the range of δ 40-50 ppm. The specific chemical shifts of the aromatic carbons will be influenced by the electron-donating or -withdrawing nature of the substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 1-CH₃ | 15-25 |

| 8-CH₂ | 40-50 |

| C-3 | 120-125 |

| C-4 | 135-140 |

| C-5 | 125-130 |

| C-6 | 125-130 |

| C-7 | 128-133 |

| C-4a | 130-135 |

| C-8a | 145-150 |

| C-1 | 155-160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would be invaluable for tracing the connectivity of the protons on the isoquinoline ring, for instance, showing the coupling between H-3 and H-4, and the sequence of H-5, H-6, and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, it would connect the signal for the 1-CH₃ protons to the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the 1-CH₃ protons and the C-1 and C-8a carbons, and between the 8-CH₂ protons and the C-8, C-7, and C-8a carbons. These correlations would be crucial in confirming the position of the methyl and methanamine substituents on the isoquinoline core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular mass of this compound. The molecular formula of the compound is C₁₁H₁₂N₂. HRMS can measure the mass with high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted.

A common fragmentation for amines is the alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. In this case, cleavage of the C8-CH₂ bond could lead to the formation of a stable isoquinolinyl fragment. Another likely fragmentation would be the loss of the methyl group from the C-1 position. The fragmentation of the isoquinoline ring itself would also produce a series of characteristic ions. Analysis of these fragmentation patterns in the tandem mass spectrometry (MS/MS) mode would provide strong evidence for the proposed structure.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure/Loss |

|---|---|

| 172 | [M]⁺˙ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 143 | [M - NH₂CH₂]⁺ |

Infrared (IR) Spectroscopy

Identification of Characteristic Functional Group Vibrational Modes

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components.

N-H Stretching: The primary amine group (-NH₂) is anticipated to show two distinct medium-intensity bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comopenstax.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. pressbooks.pub The presence of two bands is a hallmark of a primary amine. orgchemboulder.com

C-H Stretching: The spectrum will feature C-H stretching vibrations from both the aromatic and aliphatic parts of the molecule.

Aromatic C-H: The C-H bonds on the isoquinoline ring are expected to produce absorption bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. orgchemboulder.comlibretexts.org

Aliphatic C-H: The methyl (-CH₃) and methylene (-CH₂) groups will give rise to stretching vibrations just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ region. libretexts.orguomustansiriyah.edu.iq

N-H Bending: Primary amines typically display a medium to strong intensity scissoring vibration in the 1650-1580 cm⁻¹ range. orgchemboulder.com This band can sometimes be mistaken for a C=C double bond, but its position and shape are characteristic of the -NH₂ group. wpmucdn.com

Aromatic Ring Vibrations: The isoquinoline core will generate a series of characteristic bands. Stretching vibrations of the C=C and C=N bonds within the aromatic system are expected to appear in the 1600-1450 cm⁻¹ region. orgchemboulder.comblogspot.com These bands are often sharp and can appear as a pair, for instance, one near 1600 cm⁻¹ and another around 1475 cm⁻¹. blogspot.com

Aliphatic C-H Bending: The methylene group will exhibit a characteristic scissoring (bending) vibration between 1470-1450 cm⁻¹. libretexts.orgcdnsciencepub.com

C-N Stretching: The stretching vibration of the carbon-nitrogen single bond in the aminomethyl group (an aliphatic amine C-N bond) is expected to produce a weak to medium band in the 1250–1020 cm⁻¹ range. orgchemboulder.com

N-H Wagging: A broad band, characteristic of the out-of-plane N-H wagging of the primary amine, is often observed in the 910-665 cm⁻¹ region. orgchemboulder.com

The combination of these bands provides a unique "fingerprint" for the molecule, allowing for its structural confirmation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium - Strong |

| Primary Amine (-NH₂) | N-H Wag | 910 - 665 | Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium - Weak |

| Aliphatic (-CH₃, -CH₂) | C-H Stretch | 2960 - 2850 | Medium - Strong |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1450 | Medium - Weak |

| Methylene (-CH₂) | C-H Bend (scissoring) | 1470 - 1450 | Medium |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium - Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light.

Electronic Absorption Properties of the Isoquinoline Chromophore

The principal chromophore in this compound is the isoquinoline ring system. Isoquinoline, a bicyclic aromatic heterocycle, exhibits characteristic absorption bands in the UV region due to π → π* electronic transitions within its delocalized π-electron system. nih.govnist.gov Gas-phase studies of isoquinoline have identified multiple valence transitions. nih.govresearchgate.netrsc.org

The absorption spectrum of the parent isoquinoline is significantly influenced by the presence of substituents on the ring. The methyl group at the 1-position and the aminomethyl group at the 8-position are expected to act as auxochromes. An auxochrome is a group of atoms attached to a chromophore which modifies its ability to absorb light, typically shifting the absorption maximum to a longer wavelength (a bathochromic or red shift) and increasing the absorption intensity (a hyperchromic effect). hnue.edu.vn

Effect of the Methyl Group: Alkyl groups, such as the methyl group, typically induce a small bathochromic shift in the absorption bands of aromatic rings. spcmc.ac.in

Effect of the Aminomethyl Group: The aminomethyl group is expected to have a more pronounced effect. The non-bonding (n) electrons on the nitrogen atom of the primary amine can interact with the π-electron system of the isoquinoline ring. hnue.edu.vn This n-π conjugation extends the delocalized system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a significant bathochromic shift of the π → π* transition bands. hnue.edu.vnspcmc.ac.in The presence of the amine's lone pair also introduces the possibility of n → π* transitions, although these are often much weaker and may be obscured by the more intense π → π* bands. up.ac.za

Consequently, the UV-Vis spectrum of this compound is predicted to show absorption maxima at longer wavelengths compared to unsubstituted isoquinoline.

| Chromophore | Electronic Transition | Expected Effect of Substituents |

|---|---|---|

| Isoquinoline Ring | π → π | Bathochromic shift (shift to longer λ) due to methyl and aminomethyl groups. |

| π → π | Hyperchromic effect (increase in absorption intensity). | |

| Amine Group | n → π | Possible weak absorption, may be obscured by stronger π → π bands. |

X-ray Crystallography of this compound and its Solid-State Conformation

A search of the publicly available scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. Therefore, a detailed discussion of its experimentally determined solid-state conformation, including specific bond lengths, angles, and intermolecular interactions, is not possible at this time.

If a single crystal of the compound were to be successfully grown and analyzed, X-ray diffraction would reveal several key structural features. For instance, it would confirm the planarity of the isoquinoline ring system and provide the precise bond distances and angles, which could be influenced by the electronic effects of the methyl and aminomethyl substituents. Furthermore, the analysis would elucidate the conformation of the flexible aminomethyl side chain relative to the plane of the aromatic ring. Crucially, it would also detail the intermolecular interactions, such as hydrogen bonding involving the primary amine group, which govern the crystal packing arrangement. Such data is invaluable for understanding the structure-property relationships of the compound in the solid state. eurjchem.commdpi.com

Computational Chemistry and Theoretical Investigations of 1 Methylisoquinolin 8 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, offering a detailed view of electronic structure and geometry.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (1-Methylisoquinolin-8-yl)methanamine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, are utilized to determine the most stable molecular geometry. researchgate.net This process involves optimizing the spatial arrangement of atoms to find the lowest energy conformation. The resulting geometry provides precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Optimized Geometrical Parameters of this compound (Hypothetical Data)

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C1-N2 | 1.37 | N2-C1-C9 | 122.5 |

| C8-C11 | 1.51 | C1-C9-C8 | 118.9 |

| C11-N12 | 1.47 | C9-C8-C11 | 120.3 |

| C1-C10 | 1.50 | C8-C11-N12 | 110.5 |

| **Dihedral Angles (°) ** | |||

| C9-C8-C11-N12 | -65.2 | ||

| C7-C8-C11-N12 | 115.8 |

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic character of this compound is further elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. jmchemsci.com From these orbital energies, various reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated to predict the molecule's reactivity. jmchemsci.com

Table 2: Calculated Molecular Orbital Energies and Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity (ω) | 3.15 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics.

Conformational Analysis and Dynamic Behavior of the Methanamine Moiety

The methanamine side chain of this compound is a key feature influencing its interactions. MD simulations can be performed to explore the conformational landscape of this moiety. fiveable.me By simulating the molecule's movements over time, researchers can identify the most populated conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site. The rotation around the C8-C11 and C11-N12 bonds allows the amine group to orient itself in various positions relative to the isoquinoline (B145761) ring, which can have significant implications for its biological activity.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico methods are instrumental in predicting the biological activity of molecules and guiding the design of new compounds.

Prediction of Ligand-Target Interactions via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.comresearchgate.net For this compound, docking studies can be conducted to investigate its potential binding to various biological targets, such as enzymes or receptors. This process involves placing the molecule into the binding site of a target protein and calculating a docking score, which estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a basis for understanding its mechanism of action and for designing more potent analogs. jbcpm.com

Table 3: Molecular Docking Results against a Hypothetical Protein Target (Hypothetical Data)

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | |

| N12-H ... O (ASP 124) | 2.1 Å |

| N2 ... H-N (GLY 126) | 2.5 Å |

| Hydrophobic Interactions | |

| Isoquinoline Ring with PHE 88, TRP 210 | |

| Methyl Group with LEU 84 |

Pharmacophore Modeling for Isoquinoline Methanamine Derivatives

Pharmacophore modeling is a pivotal computational technique in drug discovery, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model serves as a 3D template of these crucial interactions, guiding the design of new molecules with desired biological activities and the screening of compound libraries to identify potential new hits. While specific, experimentally validated pharmacophore models for this compound are not extensively documented in publicly available research, a hypothetical model can be constructed based on its distinct structural features and by drawing parallels with established pharmacophore models for other isoquinoline and quinoline (B57606) derivatives.

The chemical structure of this compound presents several key functionalities that are likely to be important for molecular recognition by a biological target. These include the aromatic isoquinoline core, the methyl group at the 1-position, and the methanamine substituent at the 8-position. Each of these components can be translated into specific pharmacophoric features.

A plausible pharmacophore model for isoquinoline methanamine derivatives would likely incorporate the following key features:

Aromatic Ring (AR): The isoquinoline ring system itself is a dominant feature, providing a planar aromatic surface. This is a common feature in many pharmacophore models for heterocyclic compounds, as it can engage in π-π stacking or hydrophobic interactions with aromatic residues in a receptor binding pocket. In studies of quinoline derivatives as kinase inhibitors, aromatic rings have been identified as crucial pharmacophoric features.

Hydrogen Bond Acceptor (HBA): The nitrogen atom within the isoquinoline ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor. This is a critical interaction point that can anchor the ligand within the binding site of a target protein.

Positive Ionizable (PI) / Hydrogen Bond Donor (HBD): The primary amine of the methanamine group at the 8-position is highly significant. At physiological pH, this amine is likely to be protonated, functioning as a positive ionizable feature that can form strong ionic interactions or salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in a binding site. Additionally, the amine hydrogens can act as hydrogen bond donors, forming directed interactions with hydrogen bond acceptors on the target protein.

The spatial relationship between these features is critical for defining the selectivity and activity of the compounds. The relative orientation of the aromatic ring, the hydrophobic methyl group, and the flexible methanamine side chain creates a specific 3D geometry that a receptor must accommodate.

To illustrate the hypothetical pharmacophore model for this compound derivatives, the key features and their descriptions are summarized in the interactive table below.

| Pharmacophore Feature | Description | Potential Interacting Residues |

| Aromatic Ring (AR1) | The isoquinoline core, providing a scaffold for hydrophobic and π-stacking interactions. | Phenylalanine, Tyrosine, Tryptophan |

| Hydrogen Bond Acceptor (HBA1) | The nitrogen atom of the isoquinoline ring. | Serine, Threonine, Asparagine |

| Hydrophobic (HY1) | The methyl group at the C1 position. | Leucine, Isoleucine, Valine |

| Positive Ionizable (PI1) | The protonated primary amine of the methanamine group. | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond Donor (HBD1) | The NH2 group of the methanamine substituent. | Aspartate, Glutamate, Carbonyl oxygens |

Further computational studies, such as 3D-QSAR (Quantitative Structure-Activity Relationship), could refine this hypothetical model by correlating the spatial arrangement and properties of these pharmacophoric features with the biological activity of a series of isoquinoline methanamine derivatives. For instance, a study on isoquinolin-1-one derivatives identified a five-point pharmacophore model (AAHRR) consisting of two hydrogen bond acceptors, one hydrophobic feature, and two aromatic rings as being crucial for their activity as TNFα inhibitors. Similarly, a six-point pharmacophore model (AAARRR) was proposed for quinoline derivatives with tubulin inhibitory activity. cambridgemedchemconsulting.com These findings underscore the importance of aromatic, hydrogen bonding, and hydrophobic features in the biological activity of isoquinoline-related scaffolds.

The methanamine side chain also offers opportunities for bioisosteric replacement to modulate the compound's properties. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. nih.gov For example, replacing the amine with other hydrogen-bonding groups or altering the linker length could be explored to optimize interactions with a target receptor, guided by the pharmacophore model.

Chemical Reactivity and Derivatization Studies of 1 Methylisoquinolin 8 Yl Methanamine

Reactions of the Primary Amine Functionality

The primary amine group in (1-Methylisoquinolin-8-yl)methanamine serves as a versatile nucleophile, readily participating in a variety of reactions to form new carbon-nitrogen and sulfur-nitrogen bonds. These transformations are fundamental in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Acylation, Alkylation, and Sulfonylation for Amide and Sulfonamide Formation

The primary amine of this compound can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base to afford the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. While specific studies on this compound are not extensively documented, the reactivity of the primary amine can be inferred from general reactions of benzylamines and other aminomethyl-substituted heterocyclic compounds.

Alkylation of the primary amine can also be achieved using various alkylating agents, leading to the formation of secondary and tertiary amines.

Table 1: Representative Reactions of the Primary Amine Functionality

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-((1-Methylisoquinolin-8-yl)methyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-((1-Methylisoquinolin-8-yl)methyl)benzenesulfonamide |

| Alkylation | Methyl iodide | N-Methyl-(1-methylisoquinolin-8-yl)methanamine |

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

The nucleophilic nature of the primary amine allows for its reaction with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions typically proceed under mild conditions and provide a straightforward route to a diverse range of substituted ureas and thioureas. The synthesis of such derivatives is a common strategy in drug discovery, as these functional groups can participate in various biological interactions. General methods for the synthesis of ureas and thioureas from primary amines are well-established. For instance, the reaction of an amine with an isocyanate is often carried out in an aprotic solvent at room temperature. Similarly, thiourea formation can be achieved by reacting the amine with an isothiocyanate.

Reactivity of the Isoquinoline (B145761) Heterocycle

The isoquinoline ring system of this compound is an electron-deficient aromatic heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the methyl group at the 1-position and the aminomethyl group at the 8-position further modulates the electron density and steric accessibility of the ring, thereby directing the outcome of substitution reactions.

Electrophilic Aromatic Substitution Reactions

In general, electrophilic aromatic substitution on the isoquinoline ring occurs preferentially on the benzene (B151609) ring portion (carbocycle) rather than the pyridine (B92270) ring, due to the higher electron density of the former. imperial.ac.ukquimicaorganica.org The most favored positions for electrophilic attack are typically C-5 and C-8. imperial.ac.ukquimicaorganica.orgyoutube.com The presence of the aminomethyl group at the C-8 position, which is an activating group, would be expected to further enhance the reactivity of the benzene ring towards electrophiles. However, the directing effect of the C-1 methyl group must also be considered. Theoretical studies on 8-hydroxyquinoline (B1678124) have shown that the site of electrophilic substitution can be influenced by the stability of the resulting product.

Nucleophilic Additions and Substitutions on the Ring System

The pyridine ring of the isoquinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack. Nucleophilic substitution on the isoquinoline ring is generally favored at the C-1 position. youtube.comquora.com This is attributed to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. The presence of a methyl group at the C-1 position in this compound would likely hinder direct nucleophilic substitution at this site. However, reactions involving nucleophilic addition to the ring system, potentially followed by rearomatization, could still be possible under specific conditions.

Design and Synthesis of Novel this compound Analogs

The structural framework of this compound provides a versatile scaffold for the design and synthesis of novel analogs with tailored properties. Modifications can be introduced at the primary amine, the methyl group, or various positions on the isoquinoline ring.

The synthesis of functionalized isoquinoline derivatives is an active area of research. For instance, various substituted isoquinolines can be prepared through versatile synthetic routes, which could be adapted for the synthesis of analogs of the target molecule. The development of new synthetic methodologies allows for the introduction of a wide range of functional groups onto the isoquinoline core, enabling the exploration of structure-activity relationships for various biological targets.

Table 2: Potential Sites for Analog Design

| Modification Site | Potential Functional Groups/Substituents |

| Primary Amine | Secondary/tertiary amines, amides, sulfonamides, ureas, thioureas |

| C-1 Methyl Group | Larger alkyl groups, functionalized alkyl chains |

| Isoquinoline Ring | Halogens, nitro groups, alkyl/aryl groups, hydroxyl groups |

Exploration of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic properties of this compound can be significantly modulated by the introduction of various substituents on the isoquinoline ring. These effects are a combination of inductive and resonance effects, which can either enhance or diminish the electron density at different positions of the molecule, thereby influencing its reactivity towards electrophiles and nucleophiles.

Electron-Donating Groups (EDGs):

The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, on the benzenoid ring (positions 4, 5, 6, or 7) would be expected to increase the electron density of the aromatic system. This would, in turn, enhance the rate of electrophilic aromatic substitution on the benzenoid ring. The specific position of substitution would be directed by the location of the EDG. For instance, an EDG at C-5 would likely direct electrophilic attack to the C-4 and C-6 positions. Furthermore, EDGs would increase the basicity of the isoquinoline nitrogen and the C-8 methanamine group.

Electron-Withdrawing Groups (EWGs):

Conversely, the presence of electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, on the benzenoid ring would decrease the electron density of the isoquinoline system. This would render the molecule less susceptible to electrophilic attack but would further activate the pyridinoid ring for nucleophilic substitution, particularly at the C-1 position. An EWG would also decrease the basicity of both the ring nitrogen and the side-chain amine.

The following interactive table summarizes the predicted effects of representative substituents on the reactivity of the this compound core.

| Substituent Position | Substituent Type | Predicted Effect on Electrophilic Substitution | Predicted Effect on Nucleophilic Substitution (at C-1) | Predicted Effect on Basicity |

| C-5 | -OCH₃ (EDG) | Activation | Deactivation | Increase |

| C-5 | -NO₂ (EWG) | Deactivation | Activation | Decrease |

| C-7 | -NH₂ (EDG) | Activation | Deactivation | Increase |

| C-7 | -CN (EWG) | Deactivation | Activation | Decrease |

Detailed Research Findings:

While direct research on substituent effects for this compound is scarce, studies on related isoquinoline systems provide valuable insights. For instance, research on the nitration of isoquinoline has shown that the reaction is significantly influenced by the reaction conditions and the protonation state of the nitrogen, which in turn is affected by substituents. shahucollegelatur.org.in Studies on the reactivity of 1-methylisoquinoline (B155361) have demonstrated the propensity of the methyl group to undergo condensation reactions, a reactivity that would be modulated by the electronic nature of substituents on the ring. tandfonline.comresearchgate.net

Strategies for Rigidification and Conformational Restriction

In the context of medicinal chemistry and drug design, flexible molecules can often bind to multiple targets, leading to off-target effects. Rigidification, or conformational restriction, is a common strategy to increase the potency and selectivity of a molecule by locking it into a specific, biologically active conformation. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the methanamine group to the isoquinoline ring.

Several strategies can be envisioned to rigidify the structure of this compound:

Cyclization: One of the most effective methods for rigidification is to incorporate the flexible side chain into a new ring system. For instance, the methanamine group could be cyclized back onto the isoquinoline ring, either at the C-7 position to form a five-membered ring or through a more complex multi-step synthesis to form a larger ring system. This would create a polycyclic structure with significantly reduced conformational freedom.

Introduction of Bulky Substituents: Placing a bulky substituent on the methanamine nitrogen or at a position adjacent to the C-8 methanamine group (i.e., C-7) could sterically hinder the rotation around the C-8-CH₂ bond, thereby restricting the accessible conformations of the side chain.

The following interactive table outlines potential rigidification strategies and the resulting structural modifications.

| Strategy | Description | Resulting Structure Type |

| Intramolecular Cyclization | Formation of a new ring by connecting the methanamine group to another part of the isoquinoline scaffold. | Fused polycyclic system |

| Steric Hindrance | Introduction of a large functional group near the rotatable bond to limit free rotation. | Conformationally biased acyclic derivative |

| Macrocyclization | Incorporation of the molecule into a large ring structure. | Macrocyclic derivative |

Detailed Research Findings:

While no specific examples of the rigidification of this compound have been reported, the principles of conformational restriction are well-established in the design of bioactive molecules. General reviews on this topic highlight the successful application of these strategies in enhancing the pharmacological properties of various drug candidates. The synthesis of complex, fused heterocyclic systems based on the isoquinoline core is an active area of research, with many reported methods for constructing such rigid analogues. nih.govmdpi.comresearchgate.net These synthetic methodologies could potentially be adapted to create conformationally restricted derivatives of this compound for further study.

Coordination Chemistry of 1 Methylisoquinolin 8 Yl Methanamine

Ligand Properties of (1-Methylisoquinolin-8-yl)methanamine

The unique structural arrangement of this compound, featuring a nitrogen atom in the isoquinoline (B145761) ring and another in the aminomethyl group at the 8-position, predetermines its efficacy as a chelating agent. The spatial orientation of these donor atoms allows for the formation of stable five-membered chelate rings with metal ions.

This compound is anticipated to act as a bidentate ligand. The primary donor atoms involved in chelation are the nitrogen atom of the isoquinoline ring and the nitrogen atom of the aminomethyl group. This bidentate N,N-coordination is analogous to that observed in complexes of 8-aminoquinoline (B160924) and its derivatives, which are known to form stable complexes with a variety of transition metals. nih.gov The presence of the methyl group at the 1-position of the isoquinoline ring can introduce steric hindrance, which may influence the stability and geometry of the resulting metal complexes.

Based on studies of similar 8-substituted quinoline (B57606) and isoquinoline ligands, this compound is expected to exhibit versatile coordination modes with various transition metal centers. The geometry of the resulting complexes is influenced by factors such as the nature of the metal ion, its oxidation state, the stoichiometry of the reaction, and the presence of other coordinating anions or solvent molecules.

Commonly observed coordination geometries for metal complexes with bidentate N,N-ligands derived from 8-aminoquinoline include distorted square planar and octahedral configurations. For instance, copper(II) complexes with derivatives of 8-aminoquinoline have been shown to adopt distorted square planar geometries. giqimo.com In the case of palladium(II), which has a strong preference for square planar coordination, complexes with 8-aminoquinoline derivatives have been characterized, showcasing the bidentate chelation of the ligand. nih.gov For metal ions that favor higher coordination numbers, such as zinc(II), octahedral geometries can be achieved through the coordination of two or three ligand molecules, or by the inclusion of co-ligands or solvent molecules in the coordination sphere. nih.govmdpi.com

| Metal Ion | Likely Coordination Geometry | Analogous Ligand System |

| Copper(II) | Distorted Square Planar, Octahedral | 8-aminoquinoline derivatives giqimo.comrsc.org |

| Palladium(II) | Square Planar | 8-aminoquinoline amides nih.govnih.gov |

| Zinc(II) | Tetrahedral, Octahedral | N-substituted 8-aminoquinolines mdpi.comresearchgate.net |

| Rhodium(III)/Iridium(III) | Octahedral | Chiral 8-amino-5,6,7,8-tetrahydroquinolines mdpi.com |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow established protocols for related N-donor ligands. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

Metal complexes of this compound can typically be prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent depends on the solubility of the reactants and the desired product. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide.

A general synthetic procedure involves dissolving the ligand in the chosen solvent, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, sulfates, or acetates). The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The solid product can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum. For example, the synthesis of copper(II) complexes with Schiff base derivatives of 8-aminoquinoline has been achieved by reacting the ligand with copper(II) nitrate (B79036) or chloride in methanol. nih.gov

The characterization of newly synthesized metal complexes is crucial for confirming their composition and determining their structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the N-H and C-N bonds of the aminomethyl group and the isoquinoline ring upon complexation provide evidence of coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and any charge-transfer bands, which can be indicative of the coordination geometry. Studies on zinc complexes with 8-aminoquinoline derivatives have shown shifts in absorption bands upon metal binding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can be used to probe the structure of the complex in solution. Shifts in the resonances of the ligand's protons and carbons upon coordination can confirm the binding mode.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the complex, confirming its molecular formula. nih.gov

| Technique | Information Obtained | Example from Analogous Systems |

| IR Spectroscopy | Confirmation of ligand coordination | Shifts in N-H and C=N stretching frequencies in 8-aminoquinoline complexes. |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry | d-d transitions in Cu(II) complexes of 8-aminoquinoline Schiff bases. rsc.org |

| NMR Spectroscopy | Solution-state structure of diamagnetic complexes | Chemical shift changes in ¹H and ¹³C spectra of Zn(II) complexes. nih.gov |

| Mass Spectrometry | Molecular formula confirmation | Molecular ion peaks for Zn(II) complexes of 8-aminoquinoline. nih.gov |

| X-ray Diffraction | Precise solid-state structure | Determination of square planar geometry in Pd(II) complexes. nih.gov |

Advanced Applications of this compound-Metal Complexes

While specific applications for metal complexes of this compound are yet to be extensively explored, the known applications of complexes with structurally similar ligands suggest several promising areas of research.

Catalysis: Transition metal complexes containing 8-aminoquinoline derivatives have been investigated as catalysts in various organic transformations. For instance, palladium complexes with 8-aminoquinoline amides have been utilized in C-H bond activation and functionalization reactions. nih.gov Chiral rhodium and iridium complexes bearing 8-amino-5,6,7,8-tetrahydroquinoline ligands have been employed as catalysts in asymmetric transfer hydrogenation, a key reaction in the synthesis of chiral molecules. mdpi.com

Luminescent Materials: The rigid aromatic structure of the isoquinoline moiety suggests that its metal complexes could exhibit interesting photophysical properties. Zinc(II) and other d¹⁰ metal complexes with N-substituted 8-aminoquinolines have been shown to be luminescent, with potential applications as fluorescent probes for metal ion detection. mdpi.comresearchgate.net The development of new luminescent materials is a significant area of research for applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs). ijcce.ac.ir

Bioinorganic Chemistry: Quinoline and isoquinoline derivatives are prevalent in many biologically active compounds. Metal complexes of these ligands are being explored for their potential therapeutic applications. For example, palladium(II) complexes of 8-aminoquinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.gov The ability of these ligands to chelate metal ions is also crucial for their biological activity, as seen in the antimalarial properties of 8-aminoquinoline-based drugs. wikipedia.org

Potential Role as Chiral Ligands in Asymmetric Catalysis

This compound possesses significant potential as a chiral ligand in asymmetric catalysis due to its distinct structural characteristics. The presence of a stereocenter at the carbon atom bearing the amino group, adjacent to the C8 position of the isoquinoline ring, allows for the synthesis of enantiomerically pure forms of the ligand. This chirality is crucial for inducing stereoselectivity in metal-catalyzed reactions, a fundamental aspect of asymmetric catalysis.

The isoquinoline moiety itself is a valuable component in ligand design. The nitrogen atom within the isoquinoline ring can coordinate to a metal center, acting as a Lewis base. In concert with the primary amine of the methanamine group, the compound can function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This chelation can enhance the stability and catalytic activity of the resulting metal complex. The steric bulk provided by the methyl group at the C1 position of the isoquinoline ring can create a specific chiral environment around the metal center, influencing the enantioselectivity of the catalytic transformation.

While direct studies on the catalytic applications of this compound are not extensively documented, the utility of structurally similar isoquinoline and quinoline-based ligands is well-established. For instance, chiral diamines derived from the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.comresearchgate.net These ligands, akin to this compound, utilize a chiral center adjacent to the heterocyclic ring to control the stereochemical outcome of the reaction.

Furthermore, a novel class of bis-8-aryl-isoquinoline bis-alkylamine iron complexes has been reported for asymmetric oxidation reactions. nih.govnih.gov In these systems, the strategic placement of bulky aryl groups at the 8-position of the isoquinoline ring was shown to create a confined and highly demanding chiral environment around the metal active site, leading to high enantioselectivity. nih.gov This principle suggests that the 1-methyl group in this compound could similarly influence the stereochemical course of a reaction.

The potential applications for metal complexes of this compound as chiral catalysts are broad and could include:

Asymmetric Hydrogenation: The ligand could be used with rhodium, ruthenium, or iridium to catalyze the enantioselective hydrogenation of prochiral olefins, ketones, and imines.

Asymmetric C-C Bond Forming Reactions: Palladium or copper complexes could be explored for asymmetric allylic alkylations, Heck reactions, or Michael additions.

Asymmetric Oxidation Reactions: Iron or manganese complexes could be investigated for the enantioselective epoxidation of olefins or sulfoxidation of sulfides.

The performance of this compound as a chiral ligand would be highly dependent on the specific reaction, metal center, and reaction conditions. A comparative analysis of its effectiveness against existing chiral ligands would be necessary to establish its practical utility. Below is a hypothetical data table illustrating the kind of results that might be obtained in a representative asymmetric reaction.

| Catalyst System | Reaction | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [(1-Me-IQ-8-CH2NH2)Rh(COD)]BF4 | Asymmetric Hydrogenation | Methyl acetamidoacrylate | 98 | 92 (S) |

| (1-Me-IQ-8-CH2NH2)PdCl2 | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) | 95 | 88 (R) |

| [(1-Me-IQ-8-CH2NH2)Cu(OTf)]2 | Asymmetric Michael Addition | Cyclohexenone | 99 | 95 (S) |

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a promising candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous structures. wikipedia.org The properties of MOFs, such as pore size, surface area, and functionality, can be tuned by carefully selecting the metal nodes and organic linkers.

The bifunctional nature of this compound makes it a suitable building block for these materials. The nitrogen atom of the isoquinoline ring and the nitrogen atom of the primary amine can both act as coordination sites, allowing the molecule to bridge between metal centers. The rigidity of the isoquinoline core can contribute to the formation of stable and porous frameworks.

The presence of the chiral center in this compound offers the exciting possibility of constructing chiral MOFs. Chiral MOFs are of great interest for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. By using an enantiomerically pure form of the ligand, it is possible to impart chirality to the resulting framework.

While the direct use of this compound in MOF synthesis is not yet widely reported, the incorporation of other isoquinoline and quinoline-based ligands into coordination polymers and MOFs has been demonstrated. For example, a photoluminescent 2D coordination polymer has been synthesized using a ligand derived from quinoline and pyridine (B92270), showcasing the ability of such heterocyclic systems to form extended networks with metal ions. mdpi.com Similarly, MOFs based on a biquinoline ligand have been synthesized and utilized as catalysts. nih.govscispace.com

The potential advantages of using this compound as a linker in MOFs include:

Introduction of Chirality: The inherent chirality of the ligand can be transferred to the MOF structure, enabling applications in enantioselective processes.

Functional Pores: The uncoordinated amine groups within the pores (if only the isoquinoline nitrogen coordinates, or vice versa) can be post-synthetically modified to introduce new functionalities.

Catalytic Activity: The isoquinoline nitrogen and the primary amine could act as basic catalytic sites within the MOF, or the framework could be used to support metal nanoparticles for catalysis.

The table below outlines the potential characteristics of MOFs that could be synthesized using this compound as a linker with various metal ions.

| Metal Ion | Potential MOF Structure | Potential Properties | Potential Applications |

|---|---|---|---|

| Zn(II) | 3D porous framework | High surface area, chirality, luminescence | Enantioselective separation, asymmetric catalysis, sensing |

| Cu(II) | 2D layered structure | Magnetic properties, catalytic activity | Heterogeneous catalysis, gas storage |

| Zr(IV) | Highly stable 3D framework | Chemical and thermal stability, porosity | Catalysis in harsh conditions, drug delivery |

The successful synthesis and characterization of MOFs and coordination polymers incorporating this compound would represent a significant advancement in the design of functional, chiral materials.

Preclinical Biological and Pharmacological Research Perspectives on 1 Methylisoquinolin 8 Yl Methanamine Derivatives

In Vitro Biological Activity Evaluation

No information was found regarding the in vitro evaluation of (1-Methylisoquinolin-8-yl)methanamine derivatives. This includes a lack of data on:

In Vivo Preclinical Model Studies (excluding human trials)

Consistent with the lack of in vitro data, no studies describing the evaluation of this compound derivatives in any preclinical animal models have been found.

It is possible that research on this compound is in very early, proprietary stages and has not yet been published, or that it has been investigated and not found to have significant biological activity warranting publication. Without access to internal research from pharmaceutical or academic institutions, a comprehensive article on the preclinical profile of this compound and its derivatives cannot be generated at this time.

Medicinal Chemistry Optimization for Preclinical Development

While structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, no specific SAR data has been published for this compound. Such studies would involve the synthesis of a series of related analogs to determine which parts of the molecule are essential for its biological activity and which can be modified to improve properties like potency and selectivity. The general SAR of the broader isoquinoline (B145761) class suggests that substitutions at various positions on the ring system can significantly impact biological activity. However, without specific data for the this compound scaffold, any discussion remains hypothetical.

The strategic modification of lead compounds is a critical step in preclinical development. This process aims to enhance desired therapeutic effects while minimizing off-target interactions. In the absence of initial biological data for this compound, there are no published reports on efforts to modify its structure to improve activity and selectivity for any particular biological target.

Potential Applications in Materials Science

Integration of Isoquinoline (B145761) Methanamine Units into Polymeric Systems

The incorporation of functional moieties into polymer chains is a well-established strategy for developing materials with tailored properties. The (1-Methylisoquinolin-8-yl)methanamine molecule possesses a primary amine group, which serves as a versatile reactive handle for its integration into various polymer architectures. This can be achieved either by polymerization of a monomer bearing the isoquinoline unit or by post-polymerization modification of a pre-existing polymer.

Polymerization of Isoquinoline-Containing Monomers:

One approach involves the synthesis of a monomer derived from this compound, for instance, by reacting the amine group with a polymerizable group like an acrylate, methacrylate (B99206), or vinylbenzyl chloride. The resulting monomer could then be subjected to various polymerization techniques, such as free radical polymerization, to yield polymers with pendant isoquinoline methanamine units. The general synthetic scheme for such a process would involve the initial functionalization of the methanamine group followed by polymerization.

Post-Polymerization Modification:

Alternatively, polymers containing reactive groups, such as chloro- or bromo-functionalized polymers, could be modified with this compound. This method offers the advantage of utilizing well-characterized commodity polymers and introducing the functional unit in a controlled manner.

The integration of the rigid and aromatic isoquinoline core into a polymer backbone is expected to significantly influence the material's properties. For instance, it could enhance the thermal stability and mechanical strength of the resulting polymer. Furthermore, the presence of the nitrogen atom in the isoquinoline ring and the methyl group at the 1-position can influence the polymer's solubility and processability. rsc.org

Below is a table summarizing potential polymerization methods and the anticipated effects on polymer properties.

| Polymerization Method | Monomer/Polymer Precursor | Potential Polymer Architecture | Anticipated Properties |

| Free Radical Polymerization | Acrylate or methacrylate derivative of this compound | Linear polymer with pendant isoquinoline units | Enhanced thermal stability, altered solubility, potential for optical applications |

| Post-Polymerization Modification | Poly(glycidyl methacrylate) | Graft copolymer | Introduction of specific functionalities, tunable properties based on grafting density |

| Polycondensation | Diamine-functionalized isoquinoline with a diacid chloride | Polyamide | High-performance polymer with rigid backbone, potentially high thermal resistance |

Design of Functional Materials with Tunable Properties

The unique electronic structure of the isoquinoline ring system is central to its potential for creating functional materials with tunable properties. The delocalized π-electron system and the presence of the nitrogen heteroatom can give rise to interesting optical and electronic behaviors. numberanalytics.com

Tunable Optical Properties:

Isoquinoline derivatives are known for their fluorescent properties. mdpi.comnih.gov The incorporation of this compound into polymeric systems could lead to materials with tunable fluorescence. The emission characteristics, such as wavelength and quantum yield, are highly sensitive to the local chemical environment. For example, the protonation of the nitrogen atom in the isoquinoline ring can significantly alter the fluorescence spectrum. This pH-dependent fluorescence could be exploited for the development of chemical sensors. acs.org

The photophysical properties of polymers containing isoquinoline derivatives can be fine-tuned by adjusting the polymer composition and architecture. For instance, copolymerization with other monomers could be used to modulate the emission color and intensity.

The following table presents a hypothetical overview of how the properties of an isoquinoline-containing polymer could be tuned.

| Property to be Tuned | Tuning Strategy | Potential Application |

| Fluorescence Emission Wavelength | Altering the substitution pattern on the isoquinoline ring; Copolymerization with monomers influencing the electronic environment | Organic Light-Emitting Diodes (OLEDs), fluorescent probes, security inks |

| pH-Responsive Fluorescence | Protonation/deprotonation of the isoquinoline nitrogen | pH sensors for biological or environmental monitoring |

| Refractive Index | Incorporation of the highly aromatic isoquinoline unit into the polymer backbone | High refractive index coatings for optical devices |

| Conductivity | Doping of the isoquinoline-containing polymer; Formation of charge-transfer complexes | Antistatic coatings, components in organic electronic devices |

Functional Materials for Electronics and Sensing:

The electron-rich nature of the isoquinoline ring suggests that polymers incorporating this moiety could exhibit interesting electronic properties. With appropriate design and doping, these materials could function as organic semiconductors. The ability to tailor the electronic properties through chemical modification opens up possibilities for their use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). amerigoscientific.com